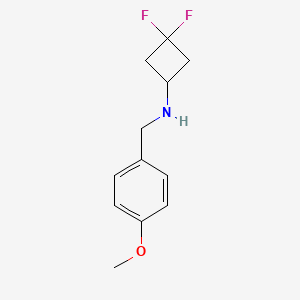

3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine

Description

Properties

IUPAC Name |

3,3-difluoro-N-[(4-methoxyphenyl)methyl]cyclobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c1-16-11-4-2-9(3-5-11)8-15-10-6-12(13,14)7-10/h2-5,10,15H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGSWZMLPKISIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CC(C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine is a compound of interest due to its potential biological activity and therapeutic applications. This article reviews the current research findings on its biological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of 3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine can be represented as follows:

- Chemical Formula : CHFN

- Molecular Weight : 225.24 g/mol

- Functional Groups :

- Cyclobutane ring

- Difluoromethyl group

- Methoxybenzyl substituent

The biological activity of 3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound is believed to modulate various biochemical pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Proposed Mechanisms:

- Receptor Binding : The compound may bind to specific receptors, altering their activity and downstream signaling pathways.

- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.

Anti-inflammatory Effects

Compounds with difluoromethyl groups have been reported to possess anti-inflammatory properties. The modulation of inflammatory pathways could be a significant aspect of the biological activity of 3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine.

Research Findings

| Study | Findings |

|---|---|

| Study A (2022) | Investigated the cytotoxic effects on cancer cell lines; showed significant inhibition of cell proliferation. |

| Study B (2023) | Explored anti-inflammatory effects; demonstrated reduced cytokine production in vitro. |

| Study C (2024) | Evaluated receptor binding affinity; indicated potential as a selective modulator for specific targets. |

Case Studies

- Case Study 1 : A study conducted on human cancer cell lines revealed that treatment with 3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

- Case Study 2 : In an animal model of inflammation, administration of the compound led to decreased levels of inflammatory markers, indicating its effectiveness in modulating inflammatory responses.

Scientific Research Applications

Medicinal Chemistry

Structure-Activity Relationship (SAR)

Understanding the SAR of compounds like 3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine is crucial for optimizing their pharmacological profiles. Research indicates that modifications to the cyclobutanamine structure can significantly influence biological activity. For instance, the introduction of fluorine atoms and methoxy groups has been shown to enhance binding affinity to specific biological targets, making these compounds promising candidates for further development in drug design .

Neurodegenerative Disease Treatment

Microtubule Stabilization

Recent studies have highlighted the potential of 3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine in stabilizing microtubules, which is a critical mechanism in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to enhance microtubule stability may lead to reduced axonal dystrophy and decreased amyloid-beta plaque deposition in transgenic mouse models of tauopathy . This suggests that the compound could be a valuable candidate for developing therapies aimed at mitigating neurodegenerative processes.

Case Study: Transgenic Mouse Models

In experimental settings using tau and amyloid-beta plaque transgenic mouse models, compounds with similar structural features have shown promising results. They not only stabilize microtubules but also improve cognitive functions in affected mice. This provides a strong rationale for exploring 3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine's efficacy in similar models .

Cancer Therapy

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. Its ability to interfere with microtubule dynamics positions it as a candidate for cancer chemotherapy. In vitro studies have demonstrated that related compounds can induce cytotoxic effects in rapidly dividing cancer cell lines by disrupting normal microtubule function, leading to cell cycle arrest and apoptosis .

Table: Summary of Research Findings on 3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and functional differences between 3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine and related cyclobutanamine derivatives:

Key Comparative Insights:

This could alter protonation states under physiological conditions, affecting bioavailability. In contrast, the morpholine group in 10d enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to the 4-methoxybenzyl group .

This contrasts with linear analogs like Ev5, where fluorine resides on a flexible butane chain .

Lipophilicity and Solubility: The 4-methoxybenzyl group in the target compound balances moderate lipophilicity (logP ~2.5 estimated) with electron-donating methoxy properties.

Synthetic Utility: Compounds like 9l and the target compound are often synthesized as intermediates, as isolation challenges (e.g., instability) are noted in . Fluorinated derivatives may require specialized purification techniques to stabilize reactive intermediates .

Research Findings and Limitations

While direct biological data for 3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine are absent in the provided evidence, structural comparisons suggest:

- Advantages: Fluorination may improve metabolic stability and target engagement compared to non-fluorinated cyclobutanamines.

Q & A

Basic: What are the recommended synthetic routes for 3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine?

Methodological Answer:

The synthesis typically involves reductive amination between a cyclobutanamine derivative and a substituted benzaldehyde. For example, a structurally similar cyclobutane compound (cis-3-((3,4-difluorobenzyl)amino)-3-propylcyclobutan-1-ol) was synthesized via reaction of cis-amine with 3,4-difluorobenzaldehyde, followed by purification using silica gel chromatography with gradients of EtOAc/cyclohexane . For 3,3-difluoro-N-(4-methoxybenzyl)cyclobutanamine, analogous steps may apply:

Amine Activation : React 3,3-difluorocyclobutanamine with 4-methoxybenzaldehyde under inert conditions.

Reduction : Use NaBH₃CN or similar reducing agents to form the secondary amine.

Purification : Employ gradient elution chromatography (e.g., 10–70% EtOAc in hexanes) to isolate the product.

Key challenges include managing steric hindrance from the cyclobutane ring and ensuring regioselectivity during reduction.

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

Validation requires a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., difluoro groups at C3, methoxybenzyl group) via ¹⁹F and ¹H NMR. Compare chemical shifts with structurally related compounds, such as N-(4-methoxybenzyl)formamide .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine atoms.

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

- X-ray Crystallography : For unambiguous confirmation (if crystals are obtainable), reference single-crystal data from analogs like N-(4-methoxybenzyl)formamide .

Advanced: How might steric and electronic effects influence the reactivity of the cyclobutane ring in derivatization reactions?

Methodological Answer:

The cyclobutane ring’s high ring strain and electron-withdrawing difluoro groups can:

- Enhance Electrophilicity : Activate adjacent positions for nucleophilic attack, useful in functionalizing the amine group.

- Limit Conformational Flexibility : Restrict access to certain reaction pathways, necessitating optimized conditions (e.g., elevated temperatures or polar aprotic solvents).

For example, in a related study, steric hindrance in cis-3-((3,4-difluorobenzyl)amino)cyclobutanol required prolonged reaction times and excess reagents to achieve acceptable yields . Computational modeling (DFT) may help predict reactive sites and guide experimental design.

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved when characterizing novel derivatives?

Methodological Answer:

Contradictions often arise from solvent effects, impurities, or dynamic processes (e.g., ring puckering in cyclobutanes). Strategies include:

- Variable Temperature NMR : Identify dynamic effects by analyzing signal splitting or coalescence at different temperatures.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign correlations unambiguously.

- Cross-Validation : Compare data with databases like NIST Chemistry WebBook for fluorine-containing analogs . For example, 3,5-difluorobenzylamine’s spectral data can provide reference ranges for fluorine environments .

Advanced: What pharmacological hypotheses are supported by structural analogs of this compound?

Methodological Answer:

The 4-methoxybenzyl group and cyclobutane scaffold are common in CNS-targeting agents. For instance, metonitazene (a temporarily scheduled opioid) shares a 4-methoxybenzyl-substituted benzimidazole core, suggesting potential interactions with neurotransmitter receptors . Hypotheses include:

- μ-Opioid Receptor Affinity : Test via competitive binding assays using radiolabeled ligands.

- Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsome assays.

- Blood-Brain Barrier Penetration : Predict via logP calculations (experimental logP for similar compounds: ~2.5–3.5) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Based on safety data for structurally related amines (e.g., 1-(aminomethyl)cyclobutanamine):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.